molecular formula C8H18N2O B126849 ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol CAS No. 155322-94-4

((2S,5S)-5-Isopropylpiperazin-2-yl)methanol

Cat. No. B126849
CAS RN: 155322-94-4
M. Wt: 158.24 g/mol
InChI Key: IGFQXSUAFLCMDP-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2S,5S)-5-Isopropylpiperazin-2-yl)methanol, also known as IPM, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. IPM is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol is not fully understood, but it is believed to act as a nucleophile due to the presence of the hydroxyl group. This compound has been shown to react with various electrophiles, including aldehydes and ketones, to form adducts. Additionally, this compound has been shown to react with metal ions to form chelate complexes.
Biochemical and Physiological Effects:
This compound has been studied for its biochemical and physiological effects, including its potential as an enzyme inhibitor. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has various advantages for lab experiments, including its stability and ease of synthesis. Additionally, this compound has been shown to be a versatile building block for the synthesis of other compounds. However, this compound also has limitations, including its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for research on ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol, including its potential as a drug candidate for various diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an enzyme inhibitor. Furthermore, the synthesis of this compound can be optimized to improve its yield and purity, and new methods for the synthesis of this compound derivatives can be explored.

Synthesis Methods

((2S,5S)-5-Isopropylpiperazin-2-yl)methanol can be synthesized through various methods, including the reaction of piperazine with acetone and formaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of piperazine with isopropyl alcohol and formaldehyde, followed by reduction with sodium borohydride. The synthesis of this compound has been studied extensively, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has been used in scientific research for various applications, including as a building block for the synthesis of other compounds, such as antiviral and anticancer agents. This compound has also been studied for its potential as a chiral auxiliary in asymmetric synthesis. Additionally, this compound has been used as a ligand in metal-catalyzed reactions and as a reagent in organic synthesis.

properties

CAS RN

155322-94-4

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

[(2S,5S)-5-propan-2-ylpiperazin-2-yl]methanol

InChI

InChI=1S/C8H18N2O/c1-6(2)8-4-9-7(5-11)3-10-8/h6-11H,3-5H2,1-2H3/t7-,8+/m0/s1

InChI Key

IGFQXSUAFLCMDP-JGVFFNPUSA-N

Isomeric SMILES

CC(C)[C@H]1CN[C@@H](CN1)CO

SMILES

CC(C)C1CNC(CN1)CO

Canonical SMILES

CC(C)C1CNC(CN1)CO

Origin of Product

United States

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